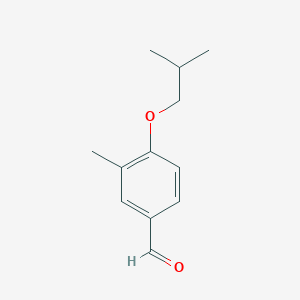

3-Methyl-4-(2-methylpropoxy)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-(2-methylpropoxy)benzaldehyde, also known as 3-Methyl-4-methoxybenzaldehyde, is a volatile organic compound (VOC) that is commonly used in a variety of industrial processes and applications. It is a colorless liquid with a sweet odor, and is classified as a hazardous air pollutant. This compound is used in the synthesis of various compounds, including drugs and fragrances, as well as in the production of polymers and other materials. It is also used as a flavoring and fragrance ingredient in food and cosmetics.

Scientific Research Applications

Organic Synthesis and Chemical Sensing

Alternative Synthesis Routes : A study by Banerjee et al. (2013) outlines an alternative procedure for synthesizing 1,8-dimethyl-5-methoxytetralin-6-ol, starting with a related compound, 3-hydroxy-4-methoxy-benzaldehyde. This process involves several steps, including hydrogenation, protection, alkylation, cyclisation, and deprotection, highlighting the compound's versatility in organic synthesis (Banerjee, Poon, & Bedoya, 2013).

Fluorescent Chemosensors : Dhawa et al. (2020) developed biocompatible chemosensors for pH based on 4-methyl-2,6-diformylphenol derivatives. These sensors can discriminate between normal cells and cancer cells by sensing the pH variations, illustrating the potential of related benzaldehyde compounds in biomedical applications (Dhawa, Hazra, Barma, Pal, Karmakar, & Roy, 2020).

Materials Science

Optical Properties of Metal Complexes : Research by Barberis and Mikroyannidis (2006) explored the synthesis of aluminum and zinc quinolates with substituted styryl groups, including methyl(methoxy or chloro)benzaldehyde. The study revealed that these complexes exhibit blue-green photoluminescence, which is significant for applications in optoelectronic devices (Barberis & Mikroyannidis, 2006).

Synthesis and Characterization of Novel Compounds : Gümüş et al. (2022) synthesized 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one by condensing 4-hydroxy-3-methyl-2-butanone with benzaldehyde. This compound was linked by hydrogen bonds into double ribbons, demonstrating the structural diversity achievable with benzaldehyde derivatives (Gümüş, Kansız, Tulemisova, Dege, & Saif, 2022).

Advanced Synthetic Applications

Enhanced Bioproduction of Benzaldehyde : Craig and Daugulis (2013) investigated the bioproduction of benzaldehyde using Pichia pastoris in a two-phase partitioning bioreactor. This study underscores the potential of microbial biotransformation in producing valuable chemicals, such as benzaldehyde derivatives, for the flavor industry with enhanced yield and productivity (Craig & Daugulis, 2013).

Properties

IUPAC Name |

3-methyl-4-(2-methylpropoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)8-14-12-5-4-11(7-13)6-10(12)3/h4-7,9H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQVPDAMMYZELP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)OCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50527651 |

Source

|

| Record name | 3-Methyl-4-(2-methylpropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50527651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90286-60-5 |

Source

|

| Record name | 3-Methyl-4-(2-methylpropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50527651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone](/img/structure/B1338779.png)